![molecular formula C111H157F3N32O23S B6295792 Renin Substrate 1 Trifluoroacetate CAS No. 791068-69-4](/img/structure/B6295792.png)
Renin Substrate 1 Trifluoroacetate
Overview
Description
Renin Substrate 1 Trifluoroacetate, also known as FR111001, is a substrate for human renin . It is a synthetic peptide with the chemical formula C109H157N31O22S2 . The molecular weight of this compound is approximately 2317.74 g/mol . It is used in research and pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the chemical formula C109H157N31O22S2 . The Smiles notation for this compound is also provided .Chemical Reactions Analysis
This compound is a substrate for the enzyme renin . Renin is an aspartyl protease that plays a crucial role in the renin-angiotensin system (RAS), a hormonal pathway involved in blood pressure regulation . Renin cleaves its substrate, angiotensinogen, to produce angiotensin I, which is further processed to produce angiotensin II .Physical And Chemical Properties Analysis
This compound is a powder form substance . It is soluble in water at a concentration of 1 mg/mL . The compound is stable under storage temperatures of -20°C .Scientific Research Applications
Renin Substrate 1 Trifluoroacetate is used in a variety of scientific research applications, particularly those involving the study of renin and its physiological and biochemical effects. It is used to measure renin activity in vitro, as well as to study the effects of renin inhibitors on renin activity and blood pressure. It has also been used to study the effects of renin on blood pressure and electrolyte balance.
Mechanism of Action
Target of Action
Renin Substrate 1 Trifluoroacetate primarily targets renin , an aspartic protease produced in the afferent glomerular arteriole . Renin plays a crucial role in the regulation of blood pressure and electrolyte balance .
Mode of Action
This compound interacts with renin, which catalyzes the cleavage of the N-terminal decapeptide from angiotensinogen to form angiotensin I . The substrate has been linked to a fluorophore at one end and to a nonfluorescent chromophore at the other . After cleavage by renin, the product is brightly fluorescent .
Biochemical Pathways
The action of this compound affects the renin-angiotensin system (RAS) . The cleavage of angiotensinogen by renin forms angiotensin I, which is subsequently converted to angiotensin II . Angiotensin II acts as a potent vasoconstrictor and regulator of sodium flux .
Pharmacokinetics
The substrate can be stored for at least one year if stored desiccated at 4°c or below, protected from light . A suitable stock concentration for this substrate is 500 µM .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light exposure . The substrate should be stored desiccated at 4°C or below, protected from light . These conditions ensure the stability and efficacy of the substrate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Renin Substrate 1 Trifluoroacetate in laboratory experiments is its ability to be used to measure renin activity in vitro. This makes it an ideal tool for studying the effects of renin inhibitors on renin activity and blood pressure. Additionally, this compound is a relatively stable molecule, making it easy to store and use in laboratory experiments.
The main limitation of using this compound in laboratory experiments is that it is not as sensitive as other substrates for renin, such as angiotensin I. Additionally, its use in laboratory experiments can be limited by its cost, as it is more expensive than other substrates for renin.
Future Directions
For Renin Substrate 1 Trifluoroacetate include further research into its potential as a renin inhibitor, as well as its potential use in the development of new drugs to treat hypertension. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of the role of renin in the regulation of blood pressure. Finally, further research into its synthesis method could lead to improved methods of producing this compound, as well as new modifications of the molecule that could be used in laboratory experiments.
Synthesis Methods
Renin Substrate 1 Trifluoroacetate is synthesized from a precursor, renin substrate 1 (RS1), which is a peptide composed of 16 amino acids. This peptide is modified by the addition of a trifluoroacetate group to the C-terminal end, resulting in this compound. This modification is performed through a two-step process that begins with the formation of a thioester bond between RS1 and trifluoroacetic anhydride, followed by the addition of an amine group to the C-terminal end of the molecule. The resulting molecule is this compound.
Biochemical Analysis
Biochemical Properties
Renin Substrate 1 Trifluoroacetate interacts with the enzyme renin, an aspartic protease produced in the afferent glomerular arteriole . Renin catalyzes the cleavage of the N-terminal decapeptide from angiotensinogen to form angiotensin I . This interaction is highly specific and plays a significant role in the regulation of blood pressure .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the renin-angiotensin system. By serving as a substrate for renin, it contributes to the production of angiotensin I, a precursor to the potent vasoconstrictor angiotensin II . This can influence cell function by affecting blood pressure, cell signaling pathways, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with renin. Renin, an aspartic protease, cleaves the this compound to form angiotensin I . This is the first and rate-limiting step in the renin-angiotensin system, which ultimately leads to the production of angiotensin II, a potent vasoconstrictor .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in the renin-angiotensin system. As a substrate for renin, it is involved in the initial step of the cascade, leading to the production of angiotensin I
Metabolic Pathways
This compound is involved in the renin-angiotensin system, a key metabolic pathway. Renin cleaves the this compound to form angiotensin I, the first step in this pathway .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C109H156N32O21S.C2HF3O2/c1-12-63(7)90(135-96(147)79(126-94(145)76(110)28-21-45-121-108(111)112)42-43-88(143)119-48-47-118-77-30-19-27-75-74(77)26-20-33-87(75)163(160,161)162)104(155)133-85(54-72-57-117-60-125-72)106(157)141-49-23-32-86(141)101(152)131-82(51-66-24-15-14-16-25-66)97(148)130-83(52-70-55-115-58-123-70)98(149)129-81(50-61(3)4)99(150)134-89(62(5)6)102(153)136-91(64(8)13-2)103(154)132-84(53-71-56-116-59-124-71)100(151)137-92(65(9)142)105(156)127-78(95(146)128-80(107(158)159)31-22-46-122-109(113)114)29-17-18-44-120-93(144)67-34-36-68(37-35-67)138-139-69-38-40-73(41-39-69)140(10)11;3-2(4,5)1(6)7/h14-16,19-20,24-27,30,33-41,55-65,71,76,78-86,89-92,118,142H,12-13,17-18,21-23,28-29,31-32,42-54,110H2,1-11H3,(H,115,123)(H,117,125)(H,119,143)(H,120,144)(H,126,145)(H,127,156)(H,128,146)(H,129,149)(H,130,148)(H,131,152)(H,132,154)(H,133,155)(H,134,150)(H,135,147)(H,136,153)(H,137,151)(H,158,159)(H4,111,112,121)(H4,113,114,122)(H,160,161,162);(H,6,7)/t63-,64-,65+,71?,76-,78-,79-,80-,81-,82-,83-,84-,85-,86?,89-,90-,91-,92-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSIDUOENVKVEQ-BHUYRIIZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5C=NC=N5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCCC2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5C=NC=N5)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C111H157F3N32O23S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2396.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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